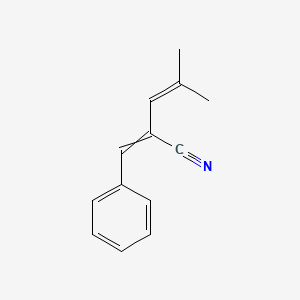

2-Benzylidene-4-methylpent-3-enenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

243119-08-6 |

|---|---|

Molecular Formula |

C13H13N |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-benzylidene-4-methylpent-3-enenitrile |

InChI |

InChI=1S/C13H13N/c1-11(2)8-13(10-14)9-12-6-4-3-5-7-12/h3-9H,1-2H3 |

InChI Key |

YPPFWGFQAOTAPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=CC1=CC=CC=C1)C#N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzylidene 4 Methylpent 3 Enenitrile and Its Analogs

Retrosynthetic Dissection of 2-Benzylidene-4-methylpent-3-enenitrile

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the analysis begins by identifying the key functional groups and structural motifs. The molecule possesses an α,β-unsaturated nitrile, specifically a benzylidene group attached to a pent-3-enenitrile framework.

The primary disconnections can be made at the carbon-carbon double bond of the benzylidene group and at the carbon-nitrogen triple bond of the nitrile. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the Benzylidene Double Bond. This disconnection simplifies the molecule into benzaldehyde (B42025) and a 4-methylpent-3-enenitrile (B1596208) fragment. This suggests a condensation-type reaction as the forward synthetic step.

Pathway B: Disconnection of the Nitrile Group. This disconnection leads to a corresponding carboxylic acid or amide precursor, suggesting a nitrile formation reaction in the forward synthesis.

Further dissection of the 4-methylpent-3-enenitrile fragment from Pathway A can involve breaking the carbon-carbon single bond adjacent to the nitrile, leading to simpler precursors. A logical disconnection points towards an unsaturated aldehyde or ketone and a source of the nitrile group.

This analysis highlights the key bond formations required for the synthesis: the formation of the exocyclic C=C bond of the benzylidene group and the introduction of the nitrile functionality.

Direct Carbon-Carbon Bond Forming Reactions for the Benzylidene Moiety

The formation of the benzylidene moiety is a critical step in the synthesis of this compound. This typically involves the reaction of an activated methylene (B1212753) compound with an aldehyde or ketone.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org In the context of synthesizing the target molecule, this would involve the reaction of a nitrile-containing active methylene compound with benzaldehyde.

The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The active hydrogen component in this case would be a derivative of 4-methylpent-3-enenitrile with an acidic proton at the 2-position. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent elimination of a water molecule yields the desired benzylidene product. wikipedia.org

The choice of base and reaction conditions can influence the yield and selectivity of the reaction. For instance, the use of piperidine (B6355638) in benzene (B151609) is a common condition for Knoevenagel condensations. acs.org The Doebner modification of the Knoevenagel condensation involves the use of pyridine (B92270) as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid, which is then followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Common Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Solvent | Typical Substrates | Key Features |

| Piperidine/Acetic Acid | Benzene, Toluene | Aldehydes, Ketones, Active Methylene Compounds | Standard and widely used conditions. |

| Pyridine | Pyridine | Aldehydes, Malonic Acid | Doebner modification, often leads to decarboxylation. organic-chemistry.org |

| TiCl4/Base | Dichloromethane | Aldehydes, Active Methylene Compounds | Lewis acid catalysis, can offer different selectivity. acs.org |

| Ethylenediammonium diacetate (EDDA) | Ionic Liquids | Aldehydes, Ketones, Active Methylene Compounds | Greener alternative with recyclable catalyst and solvent. organic-chemistry.org |

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orglumenlearning.com These reactions offer a high degree of control over the location of the newly formed double bond.

The Wittig reaction utilizes a phosphonium (B103445) ylide, which is typically prepared by treating a phosphonium salt with a strong base. lumenlearning.com The ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphine (B1218219) oxide. organic-chemistry.org For the synthesis of this compound, the Wittig reagent would be derived from a phosphonium salt containing the 4-methylpent-3-enenitrile skeleton. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The phosphonate reagent can be synthesized via the Michaelis-Arbuzov reaction. alfa-chemistry.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine (B44618) oxide | Dialkylphosphate salt (water-soluble) |

| Reactivity of Reagent | Less nucleophilic | More nucleophilic |

| Stereoselectivity | Variable, depends on ylide stability | Generally high (E)-selectivity |

| Substrate Scope | Aldehydes and ketones | Aldehydes and ketones, including some sterically hindered ones |

Construction of the Pent-3-enenitrile Framework

The formation of the pent-3-enenitrile core is another crucial aspect of the synthesis. This can be achieved through various strategies, including the introduction of the nitrile group onto an existing carbon skeleton.

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a carbon-carbon multiple bond. wikipedia.org This reaction can be used to introduce a nitrile group and a hydrogen atom to an alkene or alkyne. The hydrocyanation of unactivated alkenes typically requires a catalyst, often a nickel complex with phosphite (B83602) ligands. wikipedia.org

For the synthesis of the pent-3-enenitrile framework, a suitable precursor would be an allene (B1206475) or a conjugated diene. A recent study has shown a copper-catalyzed hydrocyanation of allenes to produce β,γ-unsaturated nitriles. beilstein-journals.orgnih.gov This method demonstrates high regioselectivity and can be used to create α-quaternary centers. beilstein-journals.orgnih.gov The reaction proceeds under mild conditions and shows broad applicability. beilstein-journals.orgnih.gov

The dehydration of primary amides is a fundamental and widely used method for the synthesis of nitriles. rsc.orglibretexts.org This transformation involves the removal of a molecule of water from the primary amide functional group. A variety of dehydrating agents can be employed for this purpose, ranging from strong reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) to milder catalytic systems. libretexts.orgchemistrysteps.com

The reaction mechanism with reagents like SOCl₂ involves the activation of the amide oxygen, making it a good leaving group, followed by elimination to form the nitrile. chemistrysteps.com Recent advancements in this area have focused on the development of more efficient and environmentally friendly catalytic methods. These include the use of transition metal catalysts, organocatalysts, and photocatalysts. rsc.org For instance, palladium-catalyzed dehydration of primary amides can proceed under mild, aqueous conditions. organic-chemistry.org

Table 3: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Typical Conditions | Notes |

| Thionyl chloride (SOCl₂) | Reflux in an inert solvent | Common and effective, generates gaseous byproducts. libretexts.org |

| Phosphorus pentoxide (P₂O₅) | Heating, often without solvent | Powerful dehydrating agent. chemistrysteps.com |

| Phosphorus oxychloride (POCl₃) | Often with a base like pyridine | Similar mechanism to SOCl₂. chemistrysteps.com |

| Oxalyl chloride/Triethylamine | Catalytic triphenylphosphine oxide | Rapid and efficient, often complete in minutes. organic-chemistry.org |

| Tris(dimethylamino)phosphine | Reflux in CHCl₃ with diethylamine | Mild conditions with good functional group tolerance. nih.gov |

Olefin Metathesis Approaches for Enenitrile Formation

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering a versatile route to α,β-unsaturated nitriles (enenitriles). beilstein-journals.org Cross-metathesis (CM) with acrylonitrile, in particular, provides a direct method for introducing the nitrile functionality into a molecule. rsc.orgstrategian.com This reaction involves the redistribution of fragments of two different alkenes, catalyzed by transition metal carbene complexes, most notably those based on ruthenium, such as Grubbs and Hoveyda-Grubbs catalysts. wikipedia.orgumicore.com

The synthesis of a molecule like this compound via this approach would hypothetically involve the cross-metathesis of a suitable diene precursor, such as 2-methyl-4-phenylpenta-1,3-diene, with acrylonitrile. The reaction would be catalyzed by a second-generation Grubbs or a Hoveyda-Grubbs catalyst, which are known for their tolerance to various functional groups and improved activity. nih.gov

The general mechanism, proposed by Chauvin, proceeds through a [2+2] cycloaddition between the metal alkylidene catalyst and an olefin to form a metallacyclobutane intermediate. beilstein-journals.org This intermediate then undergoes a retro [2+2] cycloaddition to yield a new olefin and a new metal alkylidene, which continues the catalytic cycle. beilstein-journals.orgnih.gov

Acrylonitrile can be a challenging substrate in cross-metathesis due to its potential to deactivate the catalyst. academie-sciences.fr However, advancements in catalyst design, such as the development of phosphine-free Hoveyda-Grubbs catalysts, have significantly improved the efficiency of these reactions. academie-sciences.fr Furthermore, reaction conditions can be optimized to enhance yields and selectivity. For instance, the use of microwave irradiation has been shown to accelerate the reaction and allow for lower catalyst loadings. academie-sciences.fr A key challenge in the synthesis of substituted enenitriles via this method is controlling the stereoselectivity of the newly formed double bond, which often results in a mixture of (E) and (Z) isomers. researchgate.net

Table 1: Ruthenium Catalysts in Olefin Metathesis for Enenitrile Synthesis

| Catalyst | Structure | Generation | Key Features |

|---|---|---|---|

| Grubbs Catalyst® (1st Gen) | First | High functional group tolerance, but sensitive to air and moisture. wikipedia.org | |

| Grubbs Catalyst® (2nd Gen) | Second | Increased activity and stability compared to 1st Gen; effective for a wider range of olefins. nih.gov | |

| Hoveyda-Grubbs Catalyst (2nd Gen) | Second | Features a chelating isopropoxystyrene ligand, leading to enhanced stability and initiation properties. nih.govacademie-sciences.fr |

Note: The structures in this table are representative examples and are not intended to depict the exact catalysts used in all referenced studies.

Catalytic Strategies in the Synthesis of this compound

Catalysis is central to modern organic synthesis, providing efficient and selective pathways to complex molecules. For a target like this compound, both transition metal catalysis and organocatalysis offer powerful strategies.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. While direct synthesis of this compound via these methods is not extensively documented, analogous transformations suggest plausible routes. For instance, a Heck-type reaction could be envisioned between a substituted styrene (B11656) derivative and an α,β-unsaturated nitrile. Alternatively, a Suzuki or Stille coupling could be employed to construct the carbon skeleton by coupling appropriate vinyl- or aryl-boron or -tin reagents with a suitable halide partner.

Another relevant approach is the Knoevenagel condensation, a classic method for forming C=C bonds by reacting an active methylene compound with an aldehyde or ketone. This reaction can be catalyzed by various species, including heterogeneous catalysts. For example, the synthesis of benzylidenemalononitrile (B1330407) derivatives has been effectively achieved using NiCu nanohybrids as catalysts in a water-methanol mixture, demonstrating high yields and short reaction times. google.com This methodology could be adapted to synthesize the target compound by using a suitable precursor aldehyde and nitrile.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool for asymmetric synthesis. researchgate.net This approach avoids the use of potentially toxic and expensive metals and offers unique reactivity and selectivity. For the synthesis of chiral enenitriles, organocatalysis can be employed to control the stereochemistry of the molecule.

While specific applications to this compound are not reported, general strategies for the enantioselective synthesis of nitriles are well-established. For instance, chiral phosphoric acids have been used to catalyze formal (3+2) cycloadditions to produce axially chiral N,N'-bisindoles with excellent enantioselectivities. chim.it Similar Brønsted acid catalysis could potentially be applied to control the stereochemistry in reactions leading to chiral enenitriles. youtube.com The principle involves the activation of one of the reactants by the chiral catalyst, creating a chiral environment that directs the approach of the second reactant, leading to the preferential formation of one enantiomer. researchgate.net

Cascade and Multicomponent Reactions Incorporating this compound Precursors

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. A plausible multicomponent approach to a precursor of this compound could involve a three-component reaction. For example, a reaction between an aldehyde, an active methylene nitrile, and another component could assemble the core structure in a single step.

A documented example of a multi-step, one-pot synthesis that illustrates this principle is the preparation of benzylidene-3-pyrrolines from chalcone (B49325) derivatives, arylacetylene, and a sulfonamide. beilstein-journals.orgakshatrathi.com This sequence involves the addition of a lithium acetylide to a chalcone, followed by substitution with an amine and a subsequent silver-catalyzed 5-exo-dig cyclization. beilstein-journals.orgakshatrathi.com While the final product is a pyrroline, the initial steps generate a highly substituted enyne intermediate that shares structural motifs with the target enenitrile. Adapting such a strategy could provide a convergent route to complex enenitriles.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2 Benzylidene 4 Methylpent 3 Enenitrile

Mechanistic Pathways for the Formation of 2-Benzylidene-4-methylpent-3-enenitrile

The most prominent synthetic route for α,β-unsaturated nitriles, such as this compound, is the Knoevenagel condensation. thermofisher.compw.live This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like ammonia (B1221849) or an amine (e.g., piperidine). thermofisher.compw.live

For the synthesis of the target compound, the likely reactants are benzaldehyde (B42025) and 3-methylbutanenitrile (isovaleronitrile). The mechanism proceeds through several key steps:

Carbanion Formation: The basic catalyst abstracts an acidic α-hydrogen from 3-methylbutanenitrile, forming a resonance-stabilized carbanion. purechemistry.org

Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This addition forms an alkoxide intermediate. purechemistry.org

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or a protic solvent, yielding a β-hydroxynitrile.

Dehydration: Under the reaction conditions, the β-hydroxynitrile readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated carbon-carbon double bond, yielding the final α,β-unsaturated nitrile product. The removal of water helps to drive the reaction equilibrium toward the product. thermofisher.com

The efficiency of Knoevenagel condensations can be influenced by the choice of catalyst and reaction conditions, with various systems being developed to optimize yields.

Table 1: Catalyst Systems for Knoevenagel Condensation of Benzaldehyde

| Catalyst | Substrate | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Piperidine (B6355638) | Benzaldehyde, Ethyl Acetoacetate | N/A | 0°C | High |

| Diethylamine | Benzaldehyde, Diethyl Malonate | N/A | Room Temp. | N/A |

| Ammonia Derivatives | Aldehydes, Active Methylene Compounds | Various | Various | High |

Reactivity Profile of the Nitrile Functionality in this compound

The nitrile group (C≡N) is strongly polarized, rendering the carbon atom electrophilic. pressbooks.pub This inherent electrophilicity is the basis for its characteristic reactions, including nucleophilic additions, reductions, and hydrolysis.

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents (R-MgX). organicchemistrytutor.comchemistrysteps.com The reaction proceeds via nucleophilic addition to the carbon-nitrogen triple bond. organicchemistrytutor.com

The mechanism involves:

Nucleophilic Attack: The Grignard reagent adds to the nitrile carbon, breaking one of the π-bonds and forming a new carbon-carbon bond. This results in the formation of a negatively charged imine salt intermediate. organicchemistrytutor.commasterorganicchemistry.com

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine intermediate. chemistrysteps.compearson.com The imine is first protonated to an iminium ion, which is then attacked by water. Following proton transfers and the elimination of ammonia, a ketone is formed. masterorganicchemistry.com

This reaction is a valuable method for synthesizing ketones, as the intermediate imine salt is stable and does not typically undergo a second addition with the Grignard reagent. organicchemistrytutor.comchemistrysteps.com

Nitriles can be effectively reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation. chemguide.co.uk

The mechanism of reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion (H⁻): libretexts.orgopenstax.org

First Hydride Addition: A hydride ion from LiAlH₄ attacks the electrophilic nitrile carbon, forming an imine anion which is stabilized by complexation with aluminum. libretexts.orglibretexts.org

Second Hydride Addition: The intermediate imine-aluminum complex still contains a π-bond and an electrophilic carbon, allowing for a second hydride addition. This forms a dianion intermediate. openstax.orglibretexts.org

Protonation: An aqueous workup protonates the dianion, yielding the primary amine. libretexts.orgchemistrysteps.com

Table 2: Common Reducing Agents for Nitriles

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Ether/THF 2. H₂O workup | Primary Amine (R-CH₂-NH₂) |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | High pressure, elevated temperature | Primary Amine (R-CH₂-NH₂) |

| Diisobutylaluminium Hydride (DIBAL-H) | 1. Toluene, low temp. 2. H₂O workup | Aldehyde (R-CHO) |

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.com The reaction proceeds via an amide intermediate which is subsequently hydrolyzed further. pressbooks.pubchemistrysteps.com

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen. libretexts.orgorganicchemistrytutor.com This enhances the electrophilicity of the carbon atom, allowing for nucleophilic attack by a weak nucleophile like water. lumenlearning.com A series of proton transfers leads to an amide, which is then further hydrolyzed under the acidic conditions to a carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comorganicchemistrytutor.com

Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com Protonation by water forms an imidic acid, which tautomerizes to an amide. pressbooks.pubchemistrysteps.com Continued hydrolysis of the amide under basic conditions yields a carboxylate salt, which is protonated in a final acidic workup step to give the carboxylic acid. pressbooks.pub

Transformations Involving the Pent-3-ene Moiety

The carbon-carbon double bond in the pent-3-ene portion of the molecule is part of a conjugated system, which influences its reactivity towards electrophiles and radicals. This conjugation allows for both 1,2-addition (across the double bond) and 1,4-addition (conjugate addition). libretexts.orgrsc.org

Electrophilic Addition: In the electrophilic addition of an acid like HBr, the alkene's π bond acts as a nucleophile, attacking the electrophile (H⁺). chemistrysteps.com This protonation preferentially occurs to yield the most stable carbocation intermediate. libretexts.org For conjugated systems, this can lead to an allylic carbocation, which is resonance-stabilized. The nucleophile (Br⁻) can then attack either carbon of the allylic system, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org The reaction generally follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, and the nucleophile adds to the more substituted carbon of the double bond. chemistrysteps.combyjus.com

Radical Addition: Free-radical additions to alkenes can also occur. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. rsc.org Radical-initiated hydrocyanoalkylation of unactivated alkenes with alkyl nitriles has also been developed, demonstrating the versatility of radical additions in forming new carbon-carbon bonds. rsc.org

Table 3: Comparison of Addition Reactions to the C=C Bond

| Reaction Type | Reagent | Key Intermediate | Regioselectivity | Product Type |

|---|---|---|---|---|

| Electrophilic Addition | HBr | Carbocation (Allylic) | Markovnikov (1,2- and 1,4-addition possible) | Bromoalkane |

| Radical Addition | HBr, ROOR | Radical | Anti-Markovnikov | Bromoalkane |

Pericyclic Reactions (e.g., Cycloadditions)

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are a key feature of molecules with conjugated π-systems like this compound. These reactions, including cycloadditions, are valuable for the construction of complex cyclic and heterocyclic structures. fiveable.me

The conjugated system in this compound can act as a 2π component (dienophile) in [4+2] cycloadditions, famously known as the Diels-Alder reaction. wikipedia.org In this role, the electron-withdrawing nature of the nitrile group activates the benzylidene double bond, making it an effective dienophile for reaction with electron-rich dienes. The reaction leads to the formation of a six-membered ring with a high degree of stereochemical control. youtube.com

Furthermore, the molecule's double bonds are susceptible to [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides, nitrones, and azides. scielo.org.mxmdpi.comnih.govmdpi.com These reactions are a powerful method for synthesizing five-membered heterocyclic rings. nih.gov For instance, the reaction with a nitrile oxide would proceed through a concerted mechanism to yield an isoxazoline (B3343090) derivative. scielo.org.mxmdpi.com The regioselectivity of such additions is governed by the electronic properties and frontier molecular orbitals of both the dipole and the dipolarophile (this compound). mdpi.com

Table 1: Potential Cycloaddition Reactions

| Reaction Type | Reactant Class | Product Class |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich Diene | Substituted Cyclohexene |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline |

| [3+2] Cycloaddition | Azide | Triazoline |

Reactivity of the Benzylidene C=C Double Bond

The benzylidene C=C double bond is a focal point of the molecule's reactivity due to its position within the conjugated system, flanked by a phenyl group and the electron-withdrawing cyano group.

The π-system of this compound is polarized by the strongly electron-withdrawing nitrile group, making the β-carbon of the benzylidene double bond (relative to the nitrile) electrophilic. libretexts.org This activation makes the molecule an excellent substrate for conjugate addition, also known as Michael addition. fiveable.me A wide range of nucleophiles can add to this position in a 1,4-fashion. libretexts.org

Common nucleophiles for this transformation include:

Organometallic reagents: Gilman reagents (lithium dialkylcuprates) are particularly effective for adding alkyl groups via 1,4-addition.

Enolates: Carbon nucleophiles derived from ketones, esters, and other carbonyl compounds can add to form new carbon-carbon bonds.

Heteroatomic nucleophiles: Amines, thiols, and alkoxides can also participate in conjugate addition reactions. chemtube3d.com

The reaction proceeds via the attack of the nucleophile on the β-carbon, forming a resonance-stabilized nitrile anion (enolate equivalent), which is then protonated during workup to give the final product. wikipedia.org

As detailed in section 3.3.2, the benzylidene C=C double bond is the primary site for cycloaddition reactions. Its reactivity as a dienophile in [4+2] cycloadditions is enhanced by the attached nitrile group. wikipedia.orgrsc.orgrsc.org Similarly, in 1,3-dipolar cycloadditions, this double bond acts as the 2π dipolarophile, reacting with various 1,3-dipoles to form five-membered heterocycles. mdpi.comrsc.orgresearchgate.net The stereochemical outcome of these reactions is often predictable, favoring the endo product in Diels-Alder reactions due to secondary orbital interactions. wikipedia.org

Radical-Mediated Transformations and Crossover Processes in this compound

The double bonds in this compound are susceptible to radical addition reactions. These transformations offer alternative pathways for functionalization, often with regioselectivity complementary to ionic reactions. acs.org

Radical-mediated processes can be initiated by various methods, including the use of radical initiators or photoredox catalysis. bohrium.com Once a radical is generated, it can add to one of the C=C double bonds. For instance, in a radical hydroalkylation reaction, an alkyl radical can add across the double bond, followed by a hydrogen atom transfer (HAT) from a donor molecule to complete the process. nih.gov

Another important class of reactions is the difunctionalization of the alkene, where two new functional groups are added across the double bond in a single step. mdpi.comresearchgate.net This can occur through a radical-polar crossover mechanism. A carbon-centered radical adds to the alkene, generating a new radical intermediate (e.g., a stabilized benzylic radical). This intermediate can then be oxidized to a carbocation, which is subsequently trapped by a nucleophile. mdpi.com This cascade process allows for the rapid construction of molecular complexity. acs.org

Table 2: Comparison of Addition Mechanisms

| Mechanism | Key Intermediate | Driving Force | Typical Reagents |

|---|---|---|---|

| Conjugate Addition | Resonance-stabilized anion | Electrophilicity of β-carbon | Gilman reagents, Enolates |

| Radical Addition | Carbon-centered radical | Unpaired electron reactivity | Radical initiators, Photoredox catalysts |

Investigation of Tautomeric Forms and Conformational Isomers

While large-scale tautomerization is not a dominant feature of this compound, the molecule can exist in various isomeric forms.

Conformational and Geometric Isomers: The molecule possesses two C=C double bonds, each capable of existing as E/Z geometric isomers. The specific isomerism depends on the substitution pattern and steric interactions. For instance, E-Z isomerization of similar 3-benzylidene systems can sometimes be induced by light. rsc.org Furthermore, rotation around the single bonds (e.g., the bond connecting the benzylidene group to the rest of the molecule) gives rise to different conformational isomers, or conformers. The relative stability of these conformers is determined by a balance of steric hindrance and the energetic favorability of maintaining π-system planarity for optimal conjugation. qmul.ac.uk

Advanced Spectroscopic Characterization and Structural Analytics of 2 Benzylidene 4 Methylpent 3 Enenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H NMR Spectral Analysis

Experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Benzylidene-4-methylpent-3-enenitrile, are not available in the surveyed literature. Such data would be essential for assigning the specific protons within the molecule, including those on the benzylidene group, the vinylic protons, and the methyl groups.

Detailed ¹³C NMR Spectral Analysis

Specific ¹³C NMR spectral data for this compound, which would provide the chemical shifts for each of the unique carbon atoms in the molecule (including the nitrile, aromatic, vinylic, and aliphatic carbons), could not be found.

Mass Spectrometry (MS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would confirm the precise molecular weight and elemental formula of this compound, has not been reported.

Fragmentation Pathway Analysis

Without experimental mass spectrometry data (e.g., from MS/MS experiments), a scientifically accurate analysis of the fragmentation pathways of this compound cannot be constructed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure, which includes a nitrile group, a carbon-carbon double bond, an aromatic ring, and aliphatic methyl groups.

The most diagnostic feature in the IR spectrum of a nitrile is the stretching vibration of the carbon-nitrogen triple bond (C≡N). For saturated nitriles, this absorption is typically found near 2250 cm⁻¹. However, in this compound, the nitrile group is conjugated with the C=C double bond and the benzene (B151609) ring. This conjugation lowers the frequency of the C≡N stretch, and it is expected to appear around 2230 cm⁻¹. libretexts.org The intensity of this band is typically strong and sharp, making it easily recognizable. libretexts.orgmit.edu

The presence of the α,β-unsaturated system is confirmed by the C=C stretching vibration, which is expected in the 1640-1600 cm⁻¹ region. The aromatic ring gives rise to characteristic C=C stretching absorptions within the 1600-1450 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl groups are expected just below 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2980-2870 | Medium |

| Nitrile (C≡N) | Stretch | ~2230 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1640-1600 | Medium |

| Aromatic (C=C) | Stretch | 1600-1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly informative for compounds containing conjugated systems, as the delocalized π-electrons can be promoted from a bonding (π) orbital to an anti-bonding (π*) orbital by absorbing UV or visible light. bartleby.com

The structure of this compound features an extended system of conjugation, encompassing the phenyl ring, the exocyclic double bond, and the nitrile group. This extensive delocalization significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at longer wavelengths compared to its non-conjugated counterparts, a phenomenon known as a bathochromic or "red" shift. uobabylon.edu.iq

The primary electronic transition expected for this molecule is a high-intensity π→π* transition. bartleby.comtruman.edu Studies on similar α,β-unsaturated nitriles show strong absorption bands in the near-UV region. researchgate.net For instance, various fluorophenanthrene-based α,β-unsaturated nitriles exhibit absorption maxima ranging from 322 nm to 349 nm. researchgate.net It is also known that extending conjugation in nitrile-containing dyes can cause the absorption band to broaden, strengthen, and shift toward longer wavelengths. nih.gov Based on these analogous structures, this compound is predicted to have a strong absorption maximum (λmax) in a similar range.

| Type of Transition | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π* | Phenyl-C=C-C≡N Conjugated System | 300 - 350 | High (>10,000 L·mol⁻¹·cm⁻¹) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. derpharmachemica.com While a specific crystal structure for this compound has not been detailed in the surveyed literature, the technique would provide invaluable and unambiguous structural information if a suitable single crystal could be obtained and analyzed.

Analysis of the crystal structure would confirm the molecule's connectivity and determine its conformation in the solid state. Key structural parameters that would be elucidated include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide insight into the electronic nature of the molecule, such as the degree of bond localization within the conjugated system.

Stereochemistry: The configuration at the C=C double bond (E or Z) would be unequivocally established.

Molecular Conformation: Torsion angles would reveal the degree of planarity of the conjugated backbone and the relative orientations of the phenyl ring and the 4-methylpent-3-ene moiety. Studies of other benzylidene derivatives often show significant twisting between aromatic rings. researchgate.netscichemj.org

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as C-H···N hydrogen bonds or π-π stacking between aromatic rings, which govern the material's solid-state properties. researchgate.net

The table below outlines the type of data that would be obtained from an X-ray crystallographic study.

| Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of every atom in the unit cell. |

| Bond Lengths, Bond Angles, Torsion Angles | The detailed molecular geometry and conformation. |

| Intermolecular Distances | Identification of hydrogen bonds, van der Waals forces, and π-stacking. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs

The compound this compound is achiral, meaning it is superimposable on its mirror image and thus does not exhibit optical activity. Therefore, it will not produce a signal in either Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy. These techniques are specifically designed to analyze chiral molecules, which interact differently with left- and right-circularly polarized light. wikipedia.orgencyclopedia.pub

However, if a chiral center were introduced into the molecule, creating a chiral analog, VCD and ECD would become essential tools for its stereochemical analysis. For example, chirality could be introduced by the substitution of one of the methyl groups on the isopropylidene moiety with a different group, creating a stereocenter.

Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD, measuring the differential absorption of left- and right-circularly polarized IR light. wikipedia.org

Application: VCD is highly sensitive to the three-dimensional structure of a molecule in solution. wikipedia.org It is a powerful method for determining the absolute configuration (e.g., R or S) of a chiral molecule. nih.govrsc.org

Methodology: The experimental VCD spectrum of a chiral analog would be compared to spectra predicted by quantum chemical calculations for each possible enantiomer. A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. wikipedia.org

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-Vis range. encyclopedia.pub

Application: The ECD spectrum, characterized by positive or negative peaks known as Cotton effects, is unique to a specific stereoisomer. nih.gov Enantiomers produce mirror-image ECD spectra. encyclopedia.pub

Methodology: Like VCD, ECD is used to assign the absolute configuration by comparing the experimental spectrum to theoretical predictions. It provides crucial information on the stereochemistry of the chromophore and its surrounding environment. encyclopedia.pub

For any chiral analog of this compound, these chiroptical techniques would be indispensable for confirming its absolute configuration and studying its conformational preferences in solution. rsc.orgvu.nl

| Technique | Principle | Information Obtained for Chiral Analogs |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left- and right-circularly polarized infrared light. wikipedia.org | Absolute configuration, solution-phase conformation. rsc.org |

| Electronic Circular Dichroism (ECD) | Differential absorption of left- and right-circularly polarized UV-visible light. encyclopedia.pub | Absolute configuration, stereochemical information related to electronic transitions. nih.gov |

Computational Chemistry and Theoretical Modeling of 2 Benzylidene 4 Methylpent 3 Enenitrile

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of the molecule, which are crucial for predicting its stability and reactivity. nih.gov

Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net Functionals such as Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) are commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to fully optimize the molecular geometry of 2-Benzylidene-4-methylpent-3-enenitrile. nih.govnih.gov

These calculations yield important electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests that the molecule is more polarizable and more readily excited. nih.gov Time-dependent DFT (TD-DFT) can further be employed to predict electronic transitions and simulate UV-Vis spectra. nih.gov

Table 1: Calculated Ground State Properties of this compound using DFT

Note: The following data is illustrative and based on typical results from DFT calculations for similar organic compounds.

| Property | Calculated Value | Significance |

| Total Energy | -885.34 Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.21 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.05 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔEg) | 5.16 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 3.45 Debye | Measures the overall polarity of the molecule. |

Beyond DFT, other quantum mechanical methods are available for studying this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. cas.czscispace.com While often more computationally demanding than DFT, they can provide highly accurate results, especially when electron correlation is critical. MP2 calculations, for instance, can improve upon the energies obtained from HF calculations by incorporating electron correlation effects. cas.cz

Semi-Empirical Methods: Methods like AM1, PM3, and MNDO use parameters derived from experimental data to simplify the calculations. cas.cz They are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary conformational searches. However, their accuracy can be variable, and results are often used as a starting point for more rigorous calculations. cas.cz

Conformational Analysis and Energy Landscapes

The flexible single bonds in this compound allow for the existence of multiple conformers. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformations and the energy barriers that separate them. cas.cz For molecules with rotatable bonds, such as the C=C-C=C backbone in related compounds, different orientations (e.g., syn and anti) can exist. cas.cz

By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy landscape can be constructed. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for interconversion. The calculated energy differences between conformers indicate their relative populations at thermal equilibrium. cas.cz

Table 2: Relative Energies of Hypothetical Conformers of this compound

Note: This table illustrates a typical output from a conformational analysis.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A (Global Minimum) | 180° (trans) | 0.00 | 75.3 |

| B | 35° (gauche) | 0.85 | 24.7 |

| Transition State | 120° | 4.50 | - |

Reaction Mechanism Elucidation via Computational Pathways and Transition State Search

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. rsc.org For reactions involving this compound, such as cycloadditions or rearrangements, DFT calculations can be used to locate the transition state (TS) structures and calculate the activation energies (energy barriers). researchgate.net

The process involves identifying the starting materials and products and then searching for the lowest energy path connecting them. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides insight into the bond-making and bond-breaking processes. rsc.orgresearchgate.net Advanced techniques like the Artificial Force Induced Reaction (AFIR) method can systematically search for possible reaction pathways. researchgate.net By comparing the calculated energy barriers for different potential pathways, the most favorable reaction mechanism can be determined. researchgate.netresearchgate.net

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

Note: This table demonstrates how computational results can be used to compare different mechanistic pathways.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| Pathway 1 (Concerted) | 0.0 | +25.7 | 25.7 |

| Pathway 2 (Stepwise, Step 1) | 0.0 | +31.2 | 31.2 |

| Pathway 2 (Stepwise, Step 2) | -5.4 (Intermediate) | +15.3 | 20.7 |

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR isotropic chemical shifts. epstem.net These calculated values, when scaled and compared with experimental data, can help assign specific signals to individual atoms within the this compound structure. nih.gov

Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to peaks in its Infrared (IR) and Raman spectra. cas.cz Comparing the computed spectrum with the experimental one can confirm the presence of specific functional groups and validate the calculated geometry. The Potential Energy Distribution (PED) analysis can be used to assign calculated vibrational modes to specific molecular motions like stretching or bending. nih.gov

Table 4: Comparison of Experimental and Calculated Spectroscopic Data for this compound

Note: The following is an illustrative comparison, a common practice in computational chemistry studies.

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) | Assignment |

| ¹³C NMR Shift | ~118 ppm | 119.5 ppm | Cyano Carbon (-C≡N) |

| ¹H NMR Shift | ~7.4 ppm | 7.48 ppm | Benzylidene Proton (=CH-) |

| IR Frequency | ~2220 cm⁻¹ | 2225 cm⁻¹ | Nitrile (C≡N) stretch |

| IR Frequency | ~1625 cm⁻¹ | 1630 cm⁻¹ | Alkene (C=C) stretch |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov

These simulations can be used to study conformational changes, molecular flexibility, and interactions with solvent molecules. By running simulations over nanoseconds or longer, it is possible to observe how the molecule explores its conformational space and to calculate time-averaged properties. MD is particularly useful for understanding how the molecule behaves in a realistic environment, such as in a specific solvent, which can influence its reactivity and properties. nih.gov Software packages like LAMMPS are commonly used for such simulations, which rely on force fields to define the potential energy of the system. nih.gov

In-depth Computational Analysis of Non-Covalent Interactions in this compound Remains an Unexplored Area of Research

A comprehensive search of scientific literature reveals a notable absence of specific computational chemistry and theoretical modeling studies focused on the non-covalent interactions and intermolecular forces of the chemical compound this compound. Despite the growing importance of understanding such interactions in determining the physicochemical properties and potential applications of molecular compounds, this particular nitrile derivative appears to be an uncharted territory in the realm of theoretical chemistry.

Computational methods are powerful tools for elucidating the nature and strength of non-covalent interactions, which play a crucial role in various chemical and biological phenomena, including crystal packing, molecular recognition, and drug-receptor binding. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT), the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, and Hirshfeld surface analysis are routinely employed to investigate interactions like hydrogen bonds, van der Waals forces, and π-π stacking.

However, the application of these sophisticated computational methodologies to this compound has not been documented in available research publications. Consequently, there is a lack of specific data, such as interaction energies, bond critical point properties, or detailed visualizations of intermolecular contacts for this compound. The absence of such fundamental research means that a detailed, data-driven discussion on its non-covalent interactions cannot be provided at this time.

While general principles of non-covalent interactions can be applied to hypothesize the types of forces that might be present in this compound—given its molecular structure featuring a benzene (B151609) ring, a nitrile group, and a substituted alkene chain—any such discussion would be purely speculative and would not meet the standard of a scientifically rigorous and authoritative article based on published research findings.

Further theoretical and computational investigations are necessary to characterize the landscape of non-covalent interactions in this compound. Such studies would provide valuable insights into its molecular behavior and could pave the way for its potential use in materials science or medicinal chemistry. Until such research is conducted and published, a detailed analysis of its intermolecular forces remains an open area for scientific inquiry.

Synthesis and Reactivity of 2 Benzylidene 4 Methylpent 3 Enenitrile Derivatives and Structural Analogs

Functionalization Strategies for the Benzylidene Moiety

The benzylidene group in 2-benzylidene-4-methylpent-3-enenitrile and its analogs is a key site for introducing molecular diversity. Functionalization of this aromatic ring can significantly influence the electronic properties and, consequently, the reactivity and biological activity of the molecule. Standard electrophilic aromatic substitution reactions are a primary means to achieve this.

Substituents can be introduced onto the phenyl ring to modulate the molecule's electronic profile. Electron-donating groups (EDGs) such as alkoxy and amino groups increase the electron density of the aromatic ring, which can enhance the nucleophilicity of the double bond in the pent-3-enenitrile backbone. Conversely, electron-withdrawing groups (EWGs) like nitro and cyano groups decrease the electron density, making the benzylidene carbon more electrophilic. mdpi.com

The introduction of these functional groups is typically achieved through well-established synthetic protocols. For instance, nitration can be accomplished using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with elemental halogens in the presence of a Lewis acid catalyst. Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively. The specific conditions for these reactions would need to be optimized to account for the directing effects of existing substituents and the potential for side reactions involving the reactive pent-3-enenitrile portion of the molecule.

Table 1: Examples of Functionalized Benzylidene Derivatives

| Substituent | Position | Expected Electronic Effect |

| Methoxy (-OCH₃) | para | Electron-donating |

| Nitro (-NO₂) | meta | Electron-withdrawing |

| Chloro (-Cl) | ortho, para | Electron-withdrawing (inductive), Electron-donating (resonance) |

| Dimethylamino (-N(CH₃)₂) | para | Strong electron-donating |

Chemical Transformations of the Pent-3-enenitrile Backbone

The pent-3-enenitrile backbone of this compound offers multiple reactive sites for chemical modification. The conjugated system, comprising the double bond and the nitrile group, is particularly susceptible to nucleophilic attack.

The nitrile group can undergo a variety of transformations. Hydrolysis under acidic or basic conditions can convert the nitrile to a carboxylic acid or a primary amide, respectively. Reduction of the nitrile group, for example with lithium aluminum hydride, would yield a primary amine. These transformations provide access to a range of derivatives with different functional groups and potential applications. nih.gov

The α,β-unsaturated system is a Michael acceptor, making it susceptible to conjugate addition reactions. A wide range of nucleophiles, including thiols, amines, and carbanions, can add to the β-carbon of the pent-3-enenitrile backbone. nih.gov This reactivity allows for the introduction of various substituents and the construction of more complex molecular architectures.

The double bond itself can also undergo reactions such as hydrogenation, which would saturate the pent-3-enenitrile backbone. Epoxidation of the double bond would introduce an oxirane ring, a versatile intermediate for further functionalization.

Heterocyclic Annulation and Ring-Closing Reactions Involving this compound

The structure of this compound is well-suited for use as a precursor in the synthesis of various heterocyclic systems. The presence of the nitrile group and the conjugated double bond provides the necessary functionality for annulation and ring-closing reactions. acs.org

For instance, reactions with binucleophilic reagents can lead to the formation of five- or six-membered heterocyclic rings. The reaction with hydrazine, for example, could potentially yield pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) could lead to the formation of isoxazoles. The specific outcome of these reactions would depend on the reaction conditions and the regioselectivity of the nucleophilic attack. nih.gov

Ring-closing metathesis (RCM) is another powerful tool for the construction of cyclic structures. nih.govorganic-chemistry.org If an additional olefinic group is introduced into the molecule, for example, through functionalization of the benzylidene moiety or by using a substituted starting material, RCM could be employed to form a new ring. The success of such a reaction would depend on the relative positions of the two double bonds and the choice of the appropriate ruthenium catalyst.

Stereochemical Control in Derivative Synthesis

The synthesis of this compound, likely through a Knoevenagel condensation of benzaldehyde (B42025) and 4-methylpent-3-enenitrile (B1596208), presents opportunities for stereochemical control. rsc.orgwikipedia.org The geometry of the newly formed double bond is a key stereochemical feature. The reaction can potentially yield both E and Z isomers. The ratio of these isomers can often be influenced by the choice of catalyst, solvent, and reaction temperature. wikipedia.org In many Knoevenagel-type reactions, the E isomer is the thermodynamically more stable product and is therefore formed preferentially, especially under conditions that allow for equilibration. rsc.org

For derivatives where new stereocenters are created, for instance through Michael addition to the α,β-unsaturated system, diastereoselective synthesis becomes a consideration. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of such reactions. The existing stereochemistry of the molecule, if any, can also direct the approach of the incoming nucleophile, leading to a preference for one diastereomer over the other.

Structure-Reactivity Relationships in this compound Scaffolds

The reactivity of the this compound scaffold is intrinsically linked to its electronic structure, which can be systematically modified by introducing substituents on the benzylidene ring. The principles of physical organic chemistry can be used to understand and predict these structure-reactivity relationships. mendeley.com

The electronic nature of the substituent on the phenyl ring has a profound effect on the electrophilicity of the conjugated system. Electron-withdrawing groups increase the electrophilicity of the β-carbon, making the molecule more susceptible to Michael addition reactions. Conversely, electron-donating groups decrease the electrophilicity of the β-carbon, potentially slowing down the rate of nucleophilic attack. mdpi.comnih.gov

These electronic effects can often be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with the electronic properties of the substituents. A positive slope in a Hammett plot for a Michael addition reaction would indicate that the reaction is favored by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state.

Furthermore, steric effects can also play a role in the reactivity of these scaffolds. Bulky substituents on the benzylidene ring or on the pent-3-enenitrile backbone can hinder the approach of nucleophiles, leading to a decrease in reaction rates.

Strategic Applications of 2 Benzylidene 4 Methylpent 3 Enenitrile in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

2-Benzylidene-4-methylpent-3-enenitrile is a versatile precursor for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocyclic compounds. fiveable.me The conjugated system of the enenitrile makes it an excellent Michael acceptor, readily undergoing nucleophilic addition reactions. fiveable.me This reactivity is fundamental to the construction of intricate molecular frameworks.

The presence of both a nitrile group and a double bond allows for participation in various cycloaddition reactions, such as the Diels-Alder reaction, leading to the formation of complex cyclic structures. fiveable.me Furthermore, the nitrile group itself can be transformed into other functional groups like amines, amides, and carboxylic acids, further expanding the synthetic utility of its derivatives. thieme.comrsc.org

The reaction of α,β-unsaturated nitriles with carbonyl compounds is a well-established method for synthesizing carbo- and heterocyclic systems. rsc.org These reactions typically proceed through a Michael addition, followed by cyclization. rsc.org This versatility makes this compound a valuable intermediate in the synthesis of diverse compounds, including those with potential applications in pharmaceuticals and natural product synthesis. fiveable.meorientjchem.org For instance, α,β-unsaturated nitriles are key intermediates in the synthesis of pyridines and pyrroles. fiveable.me

| Reactant | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|

| Ammonia (B1221849) or primary amines | Addition-cyclization | Pyridine (B92270) derivatives |

| Active methylene (B1212753) compounds | Michael addition-cyclization | Functionalized carbocycles/heterocycles |

| Hydrazine derivatives | Addition-cyclization | Pyrazole (B372694) or Pyridazine derivatives |

| Hydroxylamine (B1172632) | Addition-cyclization | Isoxazole derivatives |

Contributions to Methodological Advancements in Nitrile and Enenitrile Chemistry

The synthesis and application of compounds like this compound are intrinsically linked to advancements in nitrile and enenitrile chemistry. The development of efficient synthetic routes to α,β-unsaturated nitriles is an area of active research. colab.ws Modern methods, such as the Knoevenagel condensation of aldehydes with compounds containing active methylene groups, provide a direct pathway to these valuable intermediates. purechemistry.orgwikipedia.org

Recent advancements have focused on developing more sustainable and efficient catalytic systems for these transformations. acs.orgresearchgate.net For example, one-pot sequential hydroformylation/Knoevenagel reactions have emerged as a powerful strategy for the synthesis of (Z)-α,β-unsaturated nitriles from readily available starting materials. acs.org The study of the reactivity of enenitriles like this compound contributes to a deeper understanding of the electronic and steric factors that govern their chemical behavior. This knowledge is crucial for the design of new synthetic methods and the expansion of the synthetic chemist's toolkit. The unique reactivity of the nitrile functionality makes it a target for developing novel transformations, including enzymatic conversions which offer high selectivity and mild reaction conditions. nih.govnih.gov

Utilization in the Synthesis of Specialty Chemicals and Advanced Materials

The structural motifs present in this compound suggest its potential utility in the synthesis of specialty chemicals and advanced materials. The benzylidene group is a common feature in various biologically active compounds and functional materials. ijsr.nettandfonline.com The α,β-unsaturated nitrile portion of the molecule can participate in polymerization reactions, potentially leading to the formation of polymers with unique properties. orientjchem.org

The Knoevenagel condensation, a key reaction for the synthesis of such compounds, is widely used in the production of fine chemicals, including pharmaceuticals and polymers. orientjchem.orgpurechemistry.org The resulting α,β-unsaturated products serve as crucial intermediates in these industries. orientjchem.org For example, the introduction of the unsaturated carbonyl group, a feature analogous to the enenitrile, is a key step in the synthesis of high-performance thermoplastics like poly(aryl ether ketone)s. purechemistry.org The versatile reactivity of this compound makes it a candidate for the development of new dyes, agrochemicals, and other specialty chemicals.

Exploration as a Ligand or Organocatalyst Precursor

Nitriles are known to act as ligands in coordination chemistry, binding to metal centers through the lone pair of electrons on the nitrogen atom. nih.govunibo.it The specific structure of this compound, with its extended π-system, could influence its coordination properties, potentially leading to the formation of novel metal complexes with interesting catalytic or material properties. nih.gov

Furthermore, the benzylidene scaffold is present in various ligands and organocatalysts. nih.gov The functional groups within this compound could be modified to create chiral ligands for asymmetric catalysis or to develop new organocatalysts. The combination of the rigid benzylidene unit and the reactive enenitrile functionality provides a platform for designing molecules with specific steric and electronic properties suitable for catalytic applications. The activation of unsaturated nitriles through metal-ligand cooperation is an emerging area, suggesting that this compound could be a substrate or precursor in such catalytic systems. researchgate.net

| Application Area | Potential Role of this compound | Rationale |

|---|---|---|

| Coordination Chemistry | Monodentate or bidentate ligand | Presence of nitrile and potential for π-coordination |

| Asymmetric Catalysis | Precursor to chiral ligands | Scaffold allows for stereoselective modifications |

| Organocatalysis | Precursor to organocatalysts | Functional groups can be converted to catalytic moieties |

Framework for the Development of Novel Synthetic Reagents

The chemical architecture of this compound serves as a valuable framework for the development of novel synthetic reagents. The inherent reactivity of the α,β-unsaturated nitrile system allows for a multitude of transformations, enabling the creation of a diverse library of derivatives. beilstein-journals.orgnih.gov These derivatives, possessing a range of functional groups and stereochemical arrangements, could find applications as new reagents in organic synthesis.

For instance, by capitalizing on the electrophilic nature of the double bond and the versatility of the nitrile group, new building blocks for multicomponent reactions can be designed. mdpi.com Multicomponent reactions are highly efficient processes that allow for the construction of complex molecules in a single step. The development of novel reagents based on the this compound scaffold could lead to more efficient and sustainable synthetic routes to valuable compounds. nih.gov The ability to readily functionalize this scaffold makes it an attractive starting point for creating reagents with tailored reactivity for specific synthetic challenges. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.